4-(1-金刚烷基)-2-甲基噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

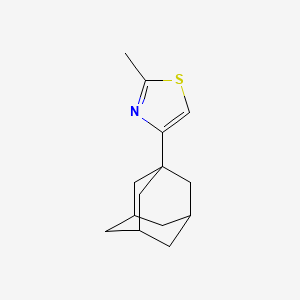

4-(1-Adamantyl)-2-methylthiazole is a heterocyclic compound . The compound is part of the Sigma-Aldrich’s collection of unique chemicals . It is a solid substance with the linear formula C14H19NS .

Synthesis Analysis

The synthesis of 4-(1-Adamantyl)-2-methylthiazole or similar adamantane derivatives often involves the use of formaldehyde with diethyl malonate in the presence of piperidine . Another method involves the anionic polymerizations of para-substituted styrene derivatives containing adamantyl groups . The polymerizations quantitatively proceed to afford well-defined polymers possessing the predicted molecular weights and narrow molecular weight distributions .Chemical Reactions Analysis

Adamantane derivatives have been synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . The synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues has been reported .科学研究应用

Synthesis of Functional Adamantane Derivatives

Adamantane derivatives, including “4-(1-Adamantyl)-2-methylthiazole”, are highly reactive and can be used as starting materials for the synthesis of various functional adamantane derivatives .

Production of Monomers

The high reactivity of adamantane derivatives allows them to be utilized in the production of monomers, which are the building blocks of polymers .

Creation of Thermally Stable Fuels and Oils

Adamantane derivatives can be used in the synthesis of thermally stable and high-energy fuels and oils .

Development of Bioactive Compounds

The unique structure and properties of adamantane derivatives make them promising candidates for the development of bioactive compounds .

Pharmaceutical Applications

Adamantane derivatives have potential applications in the pharmaceutical industry. For example, they can be used in the synthesis of pharmaceuticals .

Production of Diamond-like Bulky Polymers (Diamondoids)

Adamantane derivatives can be used in the synthesis of higher diamond-like bulky polymers, also known as diamondoids .

Activation of AMPK

Antimicrobial and Hypoglycemic Activities

Some adamantane derivatives have shown antimicrobial and hypoglycemic activities, indicating potential applications in the treatment of infections and diabetes .

安全和危害

未来方向

There are several future directions for research on adamantane derivatives. One area of interest is their potential therapeutic applications in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another promising direction is the synthesis of novel adamantyl and homoadamantyl-substituted hydroxy acids .

作用机制

Target of Action

Adamantane derivatives have been known to exhibit diverse applications in medicinal chemistry, catalyst development, and nanomaterials . The unique structural, biological, and stimulus-responsive properties of these derivatives contribute to their potential as therapeutic agents .

Mode of Action

The mode of action of 4-(1-Adamantyl)-2-methylthiazole involves its interaction with its targets, leading to changes at the molecular level. The adamantane moiety in the compound is known for its high reactivity, which allows it to interact with various biological targets . .

Biochemical Pathways

Adamantane derivatives are known to influence a wide range of biochemical processes due to their unique structural and biological properties

Pharmacokinetics

It’s worth noting that the adamantyl group has relatively good fat solubility, which can greatly increase the membrane permeability of a compound . This suggests that 4-(1-Adamantyl)-2-methylthiazole may have good bioavailability.

Result of Action

The compound’s adamantane moiety is known for its high reactivity, suggesting that it may induce significant changes at the molecular and cellular levels .

属性

IUPAC Name |

4-(1-adamantyl)-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NS/c1-9-15-13(8-16-9)14-5-10-2-11(6-14)4-12(3-10)7-14/h8,10-12H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWMPQJTRWLIKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Adamantyl)-2-methylthiazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

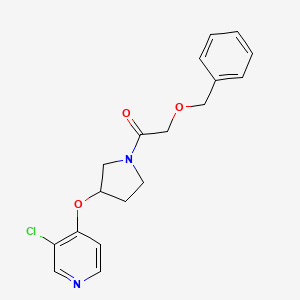

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2490379.png)

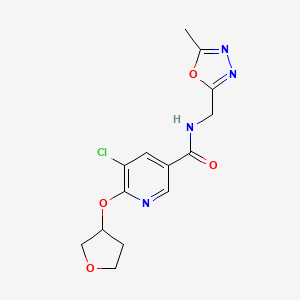

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-3-(m-tolyl)propanamide](/img/structure/B2490380.png)

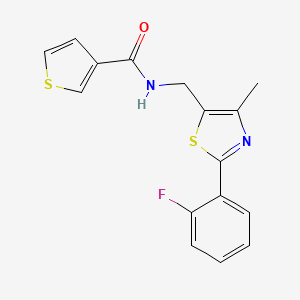

![(2-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2490382.png)

![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2490383.png)

![4-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2490384.png)

![N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2490385.png)

![2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-amine dihydrochloride](/img/structure/B2490389.png)

![3-chloro-N-[4-(trifluoromethylsulfanyl)phenyl]benzo[g][1]benzothiole-2-carboxamide](/img/structure/B2490392.png)

![2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide](/img/structure/B2490393.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2490397.png)

![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)